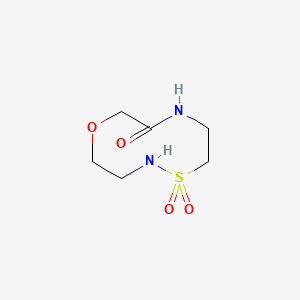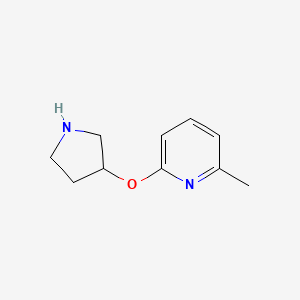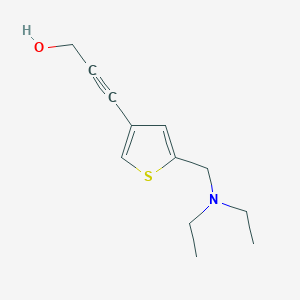
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound that features a thiophene ring substituted with a diethylamino group and a propynyl alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Attachment of the Propynyl Alcohol Group: The propynyl alcohol group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: Formation of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-en-1-ol or 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ane.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with dimethylamino instead of diethylamino group.
3-(5-((Diethylamino)methyl)furan-3-yl)prop-2-yn-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
3-(5-((Diethylamino)methyl)thiophen-2-yl)prop-2-yn-1-ol: Similar structure but with the substitution at the 2-position of the thiophene ring.
Uniqueness
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to the specific positioning of the diethylamino group and the propynyl alcohol group on the thiophene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17NOS |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
3-[5-(diethylaminomethyl)thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C12H17NOS/c1-3-13(4-2)9-12-8-11(10-15-12)6-5-7-14/h8,10,14H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
MZMOJOHLDAJVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC(=CS1)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


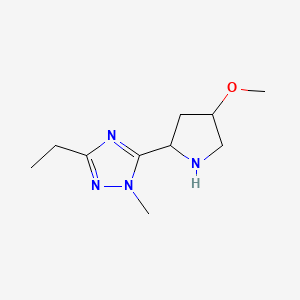
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)

![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
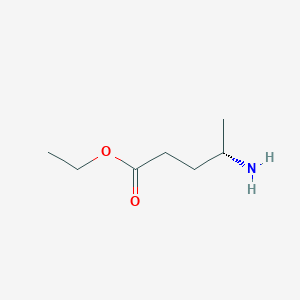
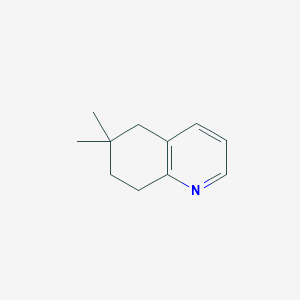
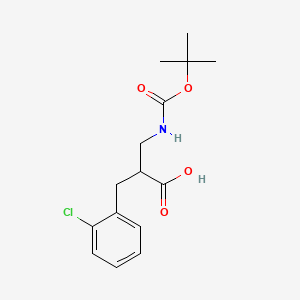
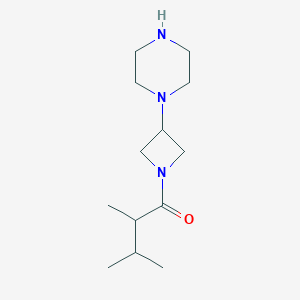
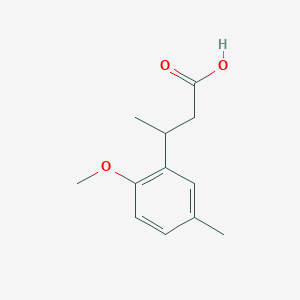
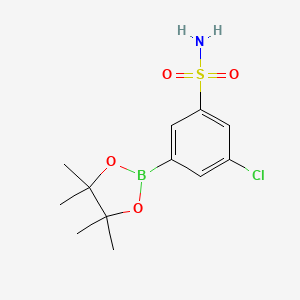
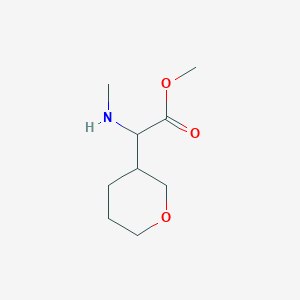
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
